molecular formula C10H10N2O2 B12886083 Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime

Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime

Cat. No.: B12886083
M. Wt: 190.20 g/mol
InChI Key: DDHLZSHVVDABOK-SWGQDTFXSA-N
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Description

Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the 3-aminobenzofuran moiety adds to its versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime typically involves the condensation of acetaldehyde with hydroxylamine to form acetaldoxime, followed by further reactions to introduce the 3-aminobenzofuran moiety. One common method involves the use of a base such as calcium oxide to facilitate the condensation reaction . The reaction conditions often require heating to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of oximes, including this compound, can be achieved through continuous processes that utilize catalysts to enhance reaction efficiency. For example, the use of Titanium Silicalite-1 (TS-1) in combination with hydrogen peroxide has been shown to be effective in the ammoximation of acetaldehyde to its oxime . This method is advantageous due to its high yield and environmentally friendly byproducts.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles or other derivatives.

    Reduction: Reduction of the oxime can yield amines.

    Substitution: The oxime group can participate in substitution reactions to form different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitriles, amines, and various substituted oxime derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime is unique due to the presence of the 3-aminobenzofuran moiety, which imparts additional biological activity and potential therapeutic applications. This structural feature distinguishes it from simpler oximes and enhances its versatility in various chemical and biological contexts .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-[(E)-ethylideneamino]oxy-1-benzofuran-3-amine

InChI

InChI=1S/C10H10N2O2/c1-2-12-14-10-9(11)7-5-3-4-6-8(7)13-10/h2-6H,11H2,1H3/b12-2+

InChI Key

DDHLZSHVVDABOK-SWGQDTFXSA-N

Isomeric SMILES

C/C=N/OC1=C(C2=CC=CC=C2O1)N

Canonical SMILES

CC=NOC1=C(C2=CC=CC=C2O1)N

Origin of Product

United States

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